

Advanced Application Note: Alkylation Strategies Using 4-(Chloromethyl)-4-methyloctane

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Compound of Interest

Compound Name: 4-(Chloromethyl)-4-methyloctane

Cat. No.: B13652957

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Executive Summary & Chemical Profile[1]

4-(Chloromethyl)-4-methyloctane (CAS 1484025-67-3) is a specialized alkylating agent used to introduce a high-lipophilicity, sterically bulky aliphatic tail into nucleophilic substrates. Unlike standard linear alkyl halides (e.g., 1-chlorooctane), this molecule features a neopentyl-like structural motif.

This specific architecture presents a dichotomy:

- **Metabolic/Chemical Stability:** The quaternary carbon at the -position blocks -elimination and retards oxidative metabolism, making it highly valuable for lipid nanoparticle (LNP) lipids and metabolically stable drug side-chains.
- **Synthetic Challenge:** The same steric bulk severely hinders

reactivity. Standard alkylation protocols (e.g.,

/Acetone) will fail, resulting in recovered starting material or thermal degradation.

This guide details the "Activation-Substitution" protocols required to successfully utilize this reagent, moving beyond standard textbook methods to industrial "forcing" conditions.

Chemical Structure & Properties[1][2][3][4][5][6][7]

Property	Value	Implication
Molecular Formula	<code>ngcontent-ng-c567981813="" _ngghost-ng-c1980439775="" class="inline ng-star-inserted"></code>	High lipophilicity (LogP ~4.2)
Structure Type	Primary Alkyl Chloride (Neopentyl)	-branching creates extreme steric hindrance.
Reactivity Class	Resistant / Impossible	No -hydrogens allows for high-temperature processing without elimination.
Boiling Point	~210°C (Predicted)	Suitable for high-temperature reactions (>120°C).

Mechanistic Insight: The "Neopentyl Wall"

To use this reagent effectively, one must understand why it fails under normal conditions.

In a standard

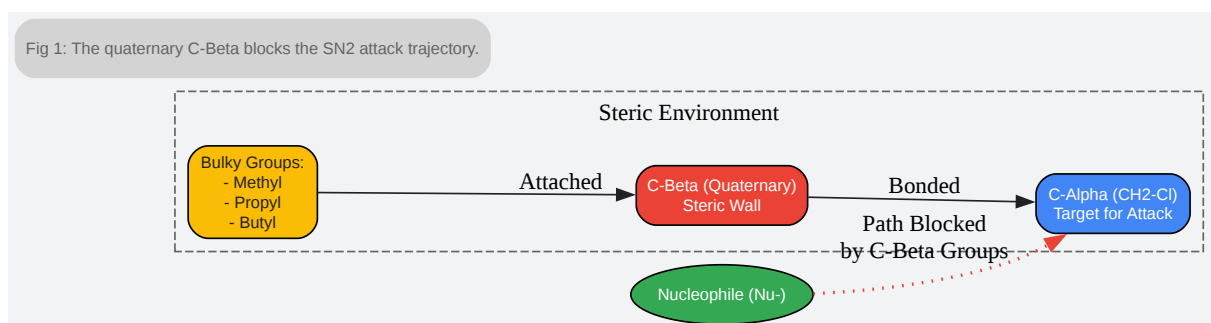
reaction, the nucleophile attacks the

orbital

opposite the leaving group (Chlorine). In **4-(Chloromethyl)-4-methyloctane**, the adjacent carbon (C4) is quaternary—bonded to a methyl, a propyl, and a butyl group. These groups act as a "steric wall," physically blocking the nucleophile's approach.

- Relative Rate (): If Ethyl Chloride = 1, Neopentyl Chloride .
- Consequence: You cannot simply boil this with an amine or phenol in acetone. You must use Leaving Group Activation (Finkelstein) and Dipolar Aprotic Solvation.

Visualizing the Steric Blockade[1]



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Protocol 1: The Finkelstein-Assisted Alkylation (Recommended)

This is the most robust method. It converts the unreactive alkyl chloride into a highly reactive alkyl iodide in situ. The iodide is a better leaving group (

is a weaker base than

) and has a longer C-X bond, reducing steric congestion slightly.

Application: Alkylation of Phenols, Secondary Amines, or Carboxylic Acids.

Reagents

- Substrate: **4-(Chloromethyl)-4-methyloctane** (1.2 - 1.5 equivalents)
- Catalyst: Sodium Iodide (NaI) (0.5 - 1.0 equivalent). Note: Stoichiometric NaI is preferred for faster rates.
- Base: Cesium Carbonate () (2.0 equivalents). Why? The "Cesium Effect" increases nucleophile solubility and reactivity.
- Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Anhydrous.

Step-by-Step Methodology

- Activation Phase (Pre-generation of Iodide):
 - Charge a reaction vessel with **4-(Chloromethyl)-4-methyloctane** (1.5 eq) and Sodium Iodide (1.0 eq) in anhydrous DMF (0.5 M concentration relative to substrate).
 - Heat to 80°C for 1 hour under Nitrogen/Argon.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#) The equilibrium shifts because NaI is soluble in DMF, but NaCl (formed) has lower solubility, though in DMF this precipitation is less pronounced than in Acetone. The main driver here is the higher reactivity of the transient alkyl iodide.
- Nucleophile Addition:
 - Cool the mixture slightly to 50°C.
 - Add the Nucleophile (1.0 eq) and Cesium Carbonate (2.0 eq).
 - Note: If the nucleophile is oxidation-sensitive, degas the solvent thoroughly.
- Reaction Phase:
 - Heat the mixture to 110°C - 120°C.
 - Time: 12 - 24 hours.[\[1\]](#) Monitor by HPLC or GC-MS.

- Endpoint: Disappearance of the nucleophile. The alkyl chloride/iodide will likely remain in excess.
- Workup:
 - Cool to room temperature.[4]
 - Dilute with Ethyl Acetate (EtOAc) and water.
 - Wash the organic layer with:
 1. Water (3x) to remove DMF.
 2. Saturated Sodium Thiosulfate () to remove residual Iodine (if the solution is brown).
 3. Brine.
 - Dry over , filter, and concentrate.

Protocol 2: Phase Transfer Catalysis (PTC) for Scale-Up

If DMF/high-temp is undesirable (e.g., difficult workup on kilo-scale), Phase Transfer Catalysis in a biphasic system is the alternative. This method uses a quaternary ammonium salt to transport the nucleophile into the organic phase (neat alkyl halide or non-polar solvent).

Application: Large-scale synthesis where solvent removal is a bottleneck.

Reagents

- Solvent: Toluene (or run neat if the nucleophile is liquid).
- Aqueous Phase: 50% NaOH or KOH solution.
- Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (10 mol%).

- Temperature: Reflux (for Toluene).

Methodology

- System Setup:
 - Combine Nucleophile (1.0 eq) and **4-(Chloromethyl)-4-methyloctane** (1.5 eq) in Toluene (3 volumes).
 - Add TBAB (0.1 eq).
- Initiation:
 - Add 50% NaOH (2.0 eq) dropwise with vigorous stirring.
 - Critical: Stirring rate must be high (>500 RPM) to maximize interfacial area.
- Reflux:
 - Heat to reflux () for 18-36 hours.
 - Observation: The mixture will likely darken.
- Purification:
 - Separate phases. Wash organic phase with water and dilute HCl (if product is not basic) to remove catalyst.
 - Distill off Toluene. Unreacted alkyl chloride can be recovered by vacuum distillation (high boiling point difference between product and reagent).

Troubleshooting & Critical Controls

Problem	Root Cause	Solution
No Reaction (<5% yield)	Steric hindrance prevents approach.	Switch to Protocol 1 (NaI activation). Increase Temp to 130°C. Switch solvent to DMSO (higher dielectric constant).
Elimination Products	Rare. Neopentyl centers cannot undergo β -elimination directly.	If alkenes are observed, they are likely from Wagner-Meerwein rearrangement (carbocation formation). Ensure conditions remain basic () and avoid Lewis Acids which promote ionization.
Black Tar Formation	Thermal decomposition of nucleophile or solvent.	Degas solvents (freeze-pump-thaw). Add antioxidants (BHT) if the lipid tail is for sensitive applications.

Reaction Workflow Diagram

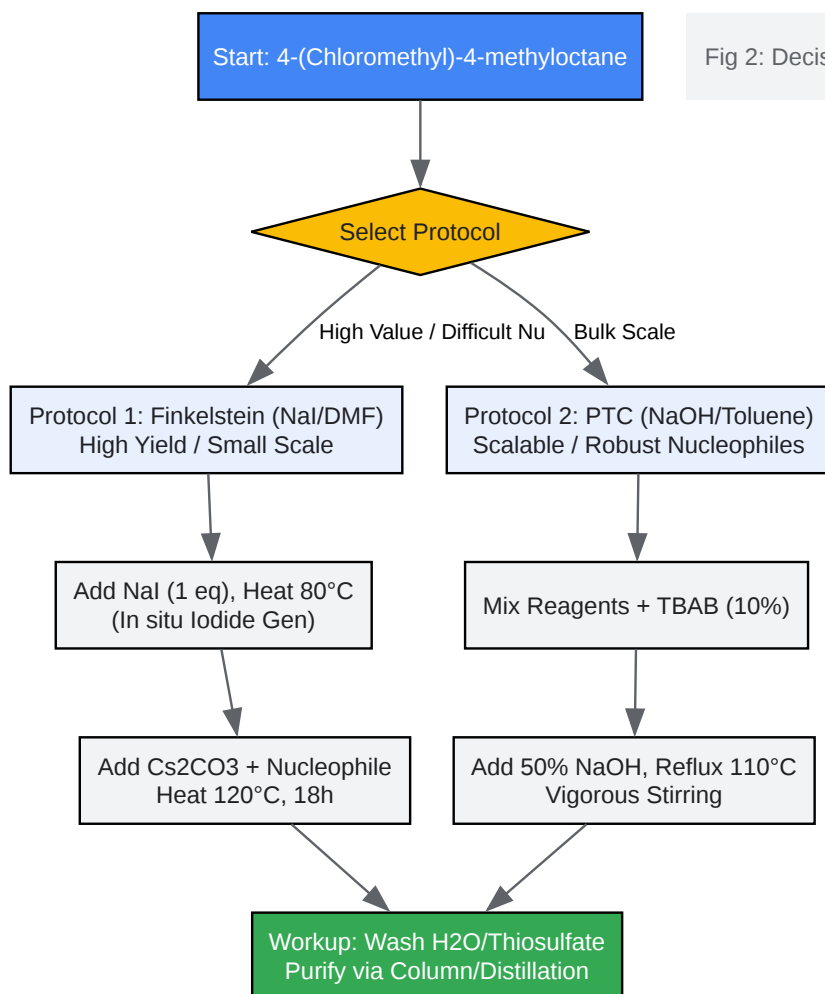


Fig 2: Decision matrix for alkylation protocols.

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Safety & Handling

- Toxicity: Alkylating agents are potential mutagens/carcinogens. **4-(Chloromethyl)-4-methyloctane** is lipophilic, facilitating skin absorption.
 - PPE: Double nitrile gloves, lab coat, safety glasses. Handle strictly in a fume hood.
- Quenching: Quench excess alkylating agent by stirring with a solution of Ethanolamine or Thiophenol (stench!) in methanol for 1 hour before disposal. This converts the hazardous chloride into a harmless amine/thioether.

- Flash Point: Predicted >80°C, but treat as flammable.

References

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Sources

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- [4. CAS 2216-34-4: \(±\)-4-Methyloctane | CymitQuimica](#) [cymitquimica.com]

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